Structural Distinction from NNMT Inhibitor Series in US20250017936
The target compound is structurally distinct from NNMT inhibitors disclosed in US20250017936. While the patent series (e.g., Compound 5u, BDBM50627730) features substituted pyrazolo[1,5-a]pyrimidines with NNMT IC50 values of 25 nM [1], the target compound bears an unoptimized nicotinamide terminus without additional hydrogen-bonding or hydrophobic substituents found in potent analogs. This structural simplicity may result in lower NNMT potency but could offer reduced off-target activity or improved synthetic tractability [2].
| Evidence Dimension | NNMT inhibitory potency (structural inference) |
|---|---|
| Target Compound Data | No direct NNMT IC50 data available; predicted lower potency based on structural features |
| Comparator Or Baseline | US20250017936 Compound 5u: NNMT IC50 = 25 nM (FAP assay) |
| Quantified Difference | Not quantifiable without experimental data |
| Conditions | NNMT FAP assay; recombinant human NNMT expressed in E. coli (for comparator) |
Why This Matters
If NNMT engagement is the research goal, the target compound likely requires further optimization, but its simpler scaffold may serve as a cleaner starting point for medicinal chemistry campaigns.
- [1] BindingDB. BDBM50627730 (US20250017936, Compound 5u): NNMT IC50 25 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50627730. View Source
- [2] BindingDB. BDBM50627712 (CHEMBL5432183): NNMT Ki 140 nM. https://www.bindingdb.org. View Source
